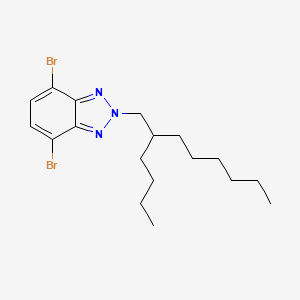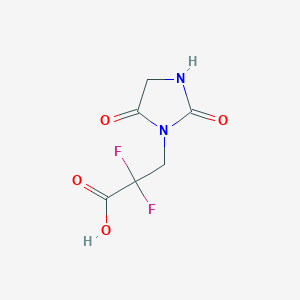
3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a difluoropropanoic acid moiety attached to an imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid typically involves the reaction of an appropriate amine with a difluoropropanoic acid derivative. One common method involves the use of dimethylaluminium chloride as a catalyst in tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropropanoic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidinones.
科学的研究の応用
3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its biological activity and ability to interact with molecular targets make it a subject of interest for drug development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
- 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid is unique due to the presence of the difluoropropanoic acid moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable tool for various research and industrial applications. The difluoropropanoic acid moiety can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets.
特性
分子式 |
C6H6F2N2O4 |
|---|---|
分子量 |
208.12 g/mol |
IUPAC名 |
3-(2,5-dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C6H6F2N2O4/c7-6(8,4(12)13)2-10-3(11)1-9-5(10)14/h1-2H2,(H,9,14)(H,12,13) |
InChIキー |
WLSLXSFVTHDSGB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)N1)CC(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


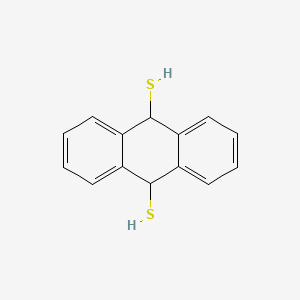
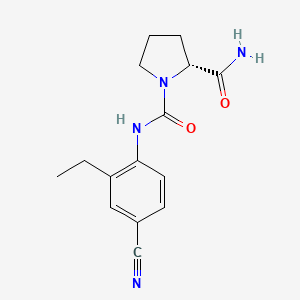
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)

![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
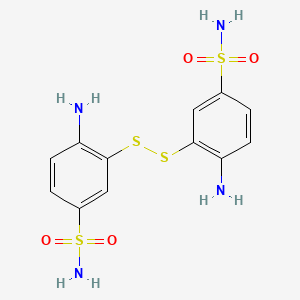
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
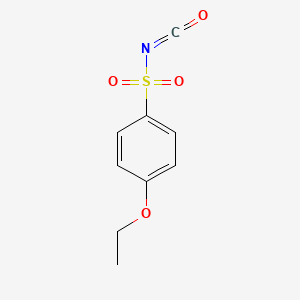
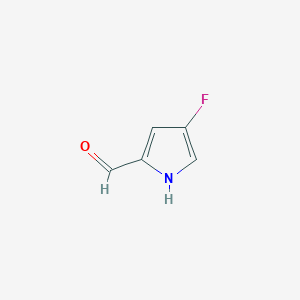
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)
